molecular formula C33H34N6O6 B1668253 Candesartan cilexetil CAS No. 145040-37-5

Candesartan cilexetil

Numéro de catalogue B1668253
Numéro CAS: 145040-37-5
Poids moléculaire: 610.7 g/mol
Clé InChI: GHOSNRCGJFBJIB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Candesartan cilexetil is an angiotensin II receptor blocker (ARB) used to treat high blood pressure (hypertension) and heart failure . It is administered orally as a prodrug, which is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract .


Synthesis Analysis

Candesartan cilexetil is synthesized through a novel and convergent synthetic route . The key intermediate in the synthesis is methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate .


Molecular Structure Analysis

The molecular formula of Candesartan cilexetil is C33H34N6O6 . It is a prodrug form of the potent angiotensin II receptor antagonist, candesartan . The prodrug is cleaved by esterases within the intestine to liberate the active molecule .


Chemical Reactions Analysis

Candesartan cilexetil undergoes hydrolysis and transesterification reactions during the solid phase extraction procedure . The prodrug is metabolized into candesartan, which blocks the receptors AT1 for angiotensin II, decreasing the blood pressure levels .


Physical And Chemical Properties Analysis

Candesartan cilexetil has a molecular weight of 610.7 g/mol . Its solubility is pH-dependent, and it is classified as a Biopharmaceutic Classification System (BCS) class II drug .

Applications De Recherche Scientifique

Treatment of Hypertension

Candesartan cilexetil is widely used in the treatment of hypertension. It works by blocking the angiotensin II receptor, which helps to relax and widen blood vessels, thereby lowering blood pressure .

Management of Heart Failure

Candesartan cilexetil is also used in the management of heart failure. It helps to reduce the strain on the heart and improve its efficiency, thereby reducing the symptoms of heart failure .

Delaying Progression of Diabetic Nephropathy

Candesartan cilexetil may be used as a first-line agent to delay the progression of diabetic nephropathy. It helps to protect the kidneys from the damaging effects of diabetes .

Use in Nanoemulsions

Research has been conducted into the use of Candesartan cilexetil in nanoemulsions. These nanoemulsions can improve the solubility, dissolution, and stability of the drug, potentially enhancing its effectiveness .

Use in Solid Lipid Nanoparticles

Candesartan cilexetil has been successfully developed into solid lipid nanoparticles. This form of the drug has been shown to significantly improve oral bioavailability, making it more effective .

Antibacterial Activity

Recent studies have shown that Candesartan cilexetil exhibits notable antibacterial activity against both E. faecalis and Enterococcus faecium. This suggests potential for the drug to be used in the treatment of bacterial infections .

In Vitro-In Vivo Correlation

Research has been conducted to develop an in vitro-in vivo correlation for immediate release Candesartan cilexetil formulations. This could be used to reduce failures in future bioequivalence studies .

Coronary Heart Diseases

Candesartan cilexetil is used in the management of many coronary heart diseases. It helps to relax and widen blood vessels, improving blood flow to the heart .

Mécanisme D'action

Target of Action

Candesartan cilexetil is an angiotensin receptor blocker (ARB) that primarily targets the type-1 angiotensin II receptor (AT1) subtype . The AT1 receptor is a part of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure .

Mode of Action

Candesartan cilexetil is a prodrug, which means it is inactive in its original form. It is rapidly converted to its active metabolite, candesartan, during absorption from the gastrointestinal tract . Candesartan competes with angiotensin II for binding to the AT1 receptor . By blocking the binding of angiotensin II, candesartan prevents the vasoconstriction and aldosterone-secreting effects of angiotensin II . This antagonism of the RAAS leads to a decrease in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by candesartan is the RAAS. Angiotensin II, a key component of this system, acts as a vasoconstrictor and stimulates the release of aldosterone, leading to sodium and water reabsorption and an increase in blood pressure . By blocking the AT1 receptor, candesartan inhibits these actions, thereby lowering blood pressure .

Pharmacokinetics

Candesartan cilexetil is rapidly and completely converted to candesartan during absorption from the gastrointestinal tract . It has a high plasma protein binding of more than 99% . The metabolism of candesartan is minor, and it is excreted via feces (67%) and urine (33%; 26% as unchanged drug) . The total body clearance is 0.37 mL/minute/kg, and renal clearance is 0.19 mL/minute/kg .

Result of Action

The primary result of candesartan’s action is a reduction in blood pressure. By blocking the AT1 receptor, candesartan prevents the vasoconstriction and aldosterone-secreting effects of angiotensin II . This leads to a decrease in blood pressure and an increase in the supply of blood and oxygen to the heart .

Action Environment

The environmental risk of candesartan is predicted to be insignificant, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 1.9 x 10-3 .

Safety and Hazards

Candesartan cilexetil should be handled with care to avoid dust formation and contact with skin and eyes . It is not recommended for use in children younger than 1 year due to increased risk of side effects .

Orientations Futures

Candesartan cilexetil has shown beneficial effects in diabetic patients, patients with nondiabetic renal diseases, stroke, migraine, and atrial fibrillation . Future research is focused on developing an in vitro–in vivo correlation for immediate release candesartan cilexetil formulations .

Propriétés

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N6O6/c1-3-42-32-34-28-15-9-14-27(31(40)43-21(2)44-33(41)45-24-10-5-4-6-11-24)29(28)39(32)20-22-16-18-23(19-17-22)25-12-7-8-13-26(25)30-35-37-38-36-30/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,35,36,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOSNRCGJFBJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020239
Record name Candesartan cilexetil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Candesartan selectively blocks the binding of angiotensin II to AT1 in many tissues including vascular smooth muscle and the adrenal glands. This inhibits the AT1-mediated vasoconstrictive and aldosterone-secreting effects of angiotensin II and results in an overall decrease in blood pressure. Candesartan is greater than 10,000 times more selective for AT1 than AT2. Inhibition of aldosterone secretion may increase sodium and water excretion while decreasing potassium excretion.
Record name Candesartan cilexetil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00796
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Candesartan cilexetil

CAS RN

145040-37-5
Record name Candesartan cilexetil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145040-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Candesartan cilexetil [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145040375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Candesartan cilexetil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00796
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Candesartan cilexetil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758697
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Candesartan cilexetil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-1-(Cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1- {[2â??â?? (1H- tetrazol- 5-yl)biphenyl-4- yl]methyl}-1H- benzimidazole- 7- carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CANDESARTAN CILEXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R85M2X0D68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of trityl candesartan cilexetil (20 g, 23.45 mmol), methanol (200 ml), and water (1 ml) was gently refluxed for about 16–17 h. The reaction progress was monitored by HPLC. The solution volume was reduced by evaporation under reduced pressure (30 mbar) at a temperature of 55° C. to 60° C. to obtain viscous oil of candesartan cilexetil as a residue.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of trityl candesartan cilexetil (20 g, 23.45 mmol), toluene (60 ml), methanol (120 ml), and water (1 ml) was gently refluxed for about 5 h. The reaction progress was monitored by HPLC. The solution volume was reduced by evaporation under reduced pressure (30 mbar) at a temperature of about 55° C. to 60° C. to obtain viscous oil of candesartan cilexetil as a residue (36.5 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Typically, the deprotection step comprises heating to reflux trityl candesartan cilexetil in methanol. Optionally, the deprotection solvent mixture further comprises an organic solvent, such as toluene, and/or an acid, such as formic acid. The cilexetil trityl candesartan is heated to reflux until a clear solution is obtained. Typically, the reaction temperature is from about 30° C. to about 90° C., preferably from about 50° C. to about 90° C., and the heating takes place for about 5 to about 19 hours, preferably for about 8 to about 12 hours. Thereafter, the solvents are removed by evaporation to obtain crude deprotected candesartan cilexetil. The solvents may be removed at a temperature of about 30° C. to about 70° C., preferably at a temperature of about 50° C., and at a reduce pressure of about 30 mbar.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cilexetil trityl candesartan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of trityl candesartan cilexetil (TCC, 30.0 g, 35.17 mmol), toluene (180 mL), methanol (180 mL), formic acid (1.6 g) and water (0.63 g) was refluxed for about 10 h (HPLC control), the solvents were evaporated at 60° C./30 mbar to give a residue as a viscous oil, (about 31 g, theoretical yield of candesartan cilexetil is 21.47 g).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.63 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Candesartan cilexetil
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Candesartan cilexetil
Reactant of Route 3
Candesartan cilexetil
Reactant of Route 4
Reactant of Route 4
Candesartan cilexetil
Reactant of Route 5
Reactant of Route 5
Candesartan cilexetil
Reactant of Route 6
Reactant of Route 6
Candesartan cilexetil

Q & A

Q1: What is the primary target of Candesartan Cilexetil?

A1: Candesartan Cilexetil is a prodrug that is rapidly and completely metabolized to Candesartan in the gastrointestinal tract. Candesartan acts as a potent, long-acting, and selective antagonist of the Angiotensin II type 1 (AT1) receptor. [, , ]

Q2: How does Candesartan interact with the AT1 receptor?

A2: Candesartan demonstrates high binding affinity for the AT1 receptor and slow dissociation, leading to a sustained blockade of Angiotensin II's effects. [, , , ] In vitro studies show it acts as an insurmountable antagonist, decreasing the maximal responses to Angiotensin II even at high concentrations. []

Q3: What are the downstream consequences of AT1 receptor blockade by Candesartan?

A3: Blocking the AT1 receptor disrupts the Renin-Angiotensin System, resulting in:

  • Reduced vasoconstriction: This leads to a decrease in systemic vascular resistance and lower blood pressure. [, , , ]
  • Decreased aldosterone synthesis and release: This contributes to the blood pressure-lowering effect. [, ]
  • Potential stimulation of AT2 receptor-mediated actions: As Candesartan specifically targets the AT1 receptor, Angiotensin II may exert effects through the unopposed AT2 receptor. These actions, such as growth inhibition and vasodilation, may contribute to the overall therapeutic benefit. []

Q4: What is the molecular formula and weight of Candesartan Cilexetil?

A4: Candesartan Cilexetil has the molecular formula C33H34N6O6 and a molecular weight of 610.67 g/mol. []

Q5: Is there spectroscopic data available for Candesartan Cilexetil?

A5: While the provided research papers primarily focus on the pharmacological aspects of Candesartan Cilexetil, spectroscopic data can be found in drug information resources and databases like PubChem and DrugBank.

Q6: What is the stability profile of Candesartan Cilexetil?

A6: Candesartan Cilexetil is known to be susceptible to hydrolysis, particularly in biological samples like plasma. This hydrolysis leads to the removal of the cilexetil moiety, producing the active Candesartan. []

Q7: What formulation strategies have been investigated to improve the bioavailability of Candesartan Cilexetil?

A7: Research explored various formulation approaches to enhance Candesartan Cilexetil's bioavailability, including:

  • Nanoemulsions: These formulations demonstrated improved solubility, increased adhesion to the intestinal wall, and enhanced intestinal absorption, leading to a 3 to 10-fold increase in bioavailability compared to mixed suspensions in rats. []
  • Solid dispersions with polyethylene glycol (PEG): Studies demonstrated changes in the drug's physicochemical properties, suggesting improved dissolution and bioavailability. []
  • Transfersomes: These novel vesicular carriers showed promising results for enhancing transdermal delivery of Candesartan Cilexetil. []

Q8: What is the rationale for developing liquid formulations of Candesartan Cilexetil?

A8: Liquid formulations, particularly suspensions, are essential for pediatric patients who may have difficulty swallowing tablets. Research demonstrated that the bioavailability of a Candesartan Cilexetil suspension is comparable to that of commercially available tablets. []

Q9: How is Candesartan Cilexetil absorbed and metabolized in the body?

A9: Candesartan Cilexetil is rapidly absorbed following oral administration and undergoes complete hydrolysis to Candesartan during absorption from the gastrointestinal tract. This conversion is primarily mediated by esterases. [, , ]

Q10: Does age affect the pharmacokinetics of Candesartan?

A10: Studies in healthy volunteers showed that both Cmax and AUC of Candesartan were increased in elderly subjects compared to younger subjects after single and repeated doses. This suggests higher exposure in the elderly, but no accumulation was observed with repeated dosing. The half-life of Candesartan was slightly longer in the elderly. []

Q11: What is the duration of action of Candesartan?

A11: Candesartan has a long duration of action, typically around 24 hours, due to its tight binding to and slow dissociation from the AT1 receptor. [, , , , ] This allows for once-daily dosing.

Q12: Does Candesartan Cilexetil affect the levels of renin, angiotensin, and aldosterone?

A12: Yes, as expected with an AT1 receptor blocker, Candesartan Cilexetil leads to:

  • Increased plasma renin activity [, , ]
  • Increased plasma angiotensin II concentrations [, ]
  • Decreased aldosterone levels [, , ]

Q13: Are there any known drug interactions with Candesartan Cilexetil?

A13: Studies investigated potential pharmacokinetic interactions with various drugs:

  • No clinically significant interactions: Nifedipine, glibenclamide, digoxin, oral contraceptives []
  • Minor interaction: Slight decrease in hydrochlorothiazide AUC, but within bioequivalence limits. []
  • Slight increase in Candesartan bioavailability: Observed with hydrochlorothiazide co-administration, but not considered clinically relevant. []
  • Slight decrease in warfarin trough concentration: No significant effect on prothrombin time. []

Q14: How does the pharmacodynamic profile of Candesartan Cilexetil compare to other AT1 receptor blockers like Losartan?

A14: Studies suggest that Candesartan Cilexetil, at a dose of 16 mg, may provide a greater antihypertensive effect compared to Losartan 50 mg, possibly due to differences in their pharmacokinetic and pharmacodynamic interactions. [, , ] Candesartan also appears to have a longer duration of action compared to Losartan. []

Q15: What are the primary clinical applications of Candesartan Cilexetil?

A15: Candesartan Cilexetil is primarily indicated for:

  • Hypertension: Treatment of various grades of hypertension, either as monotherapy or in combination with other antihypertensive agents. [, , , , , , , ]
  • Chronic heart failure: Management of CHF in patients with impaired left ventricular systolic function. [, ]

Q16: What is the evidence supporting the use of Candesartan Cilexetil in chronic heart failure?

A16: The CHARM (Candesartan in Heart failure: Assessment of Reduction in Mortality and morbidity) program provided evidence that Candesartan Cilexetil can reduce morbidity and mortality in CHF patients with reduced LVEF (≤40%). [] Benefits were observed both as an alternative to ACE inhibitors and as an add-on to existing therapy. [, ]

Q17: Does Candesartan Cilexetil offer any advantages over other antihypertensive agents?

A17: Candesartan Cilexetil offers several potential advantages:

  • Once-daily dosing: Its long duration of action allows for convenient once-daily administration, potentially improving patient compliance. [, , , ]
  • Good tolerability profile: Studies consistently report a favorable tolerability profile, with a low incidence of adverse events similar to placebo, and no evidence of dose-dependent adverse effects. [, , , , , , , ]
  • Potential for renal protection: Evidence suggests Candesartan Cilexetil can reduce microalbuminuria in patients with hypertension and type II diabetes, indicating a potential benefit in delaying the progression of diabetic nephropathy. [, ]
  • Low risk of cough: Unlike ACE inhibitors, Candesartan Cilexetil is not associated with a dry cough, a common side effect that can lead to treatment discontinuation. []

Q18: Has Candesartan Cilexetil been studied for its effects on exercise tolerance in heart failure patients?

A18: Yes, a study demonstrated that Candesartan Cilexetil treatment led to significant improvements in exercise tolerance, as measured by increased exercise time, in patients with CHF. []

Q19: Are there any biomarkers associated with Candesartan Cilexetil treatment?

A19: While the research provided doesn't directly address specific biomarkers for treatment efficacy, it does highlight that Candesartan Cilexetil treatment impacts:

  • Plasma renin activity: Increases with treatment [, , ]
  • Plasma Angiotensin II levels: Increases with treatment [, ]
  • Plasma aldosterone levels: Decreases with treatment [, , ]
  • Urinary podocyte count: Decreases in patients with IgA nephropathy, suggesting a potential marker for disease activity and treatment response. []

Q20: What are potential future research directions for Candesartan Cilexetil?

A20: Future research on Candesartan Cilexetil could focus on:

  • Exploring its potential in other therapeutic areas: Preliminary research suggests possible benefits in conditions like Parkinson's disease, and further investigations are warranted. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.